4-Amino-7-bromo-isoindole-1,3-dione
Overview
Description
4-Amino-7-bromo-isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with an amino group at position 4 and a bromine atom at position 7.
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been known to exhibit diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis .
Mode of Action
It’s known that isoindoline-1,3-dione derivatives can interact with various biological targets due to their diverse chemical reactivity .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Result of Action
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications .
Biochemical Analysis
Biochemical Properties
4-Amino-7-bromo-isoindole-1,3-dione plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in the cellular redox state. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can impact various signaling pathways within the cell .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. It influences cell signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to altered gene expression and reduced cellular metabolism . In non-cancerous cells, this compound can enhance cellular antioxidant defenses, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it inhibits the activity of certain kinases by competing with ATP for binding sites, leading to reduced phosphorylation of downstream targets . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as increased resistance to oxidative stress and altered metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can enhance antioxidant defenses and improve overall cellular health. At high doses, it may exhibit toxic effects, such as liver damage and impaired kidney function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-7-bromo-isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out in the presence of a catalyst such as palladium acetate (Pd(OAc)2) and triethylamine in a solvent like toluene at reflux conditions . Another method involves the use of 2-iodobenzamides, triphenylphosphine (PPh3), iodine (I2), and formic acid (HCOOH) under similar catalytic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-7-bromo-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atom at position 7 can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
4-Amino-7-bromo-isoindole-1,3-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Bromoisoindoline-1,3-dione: Similar in structure but lacks the amino group at position 4.
N-isoindoline-1,3-diones: A broader class of compounds with diverse substitution patterns.
Uniqueness: 4-Amino-7-bromo-isoindole-1,3-dione is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity compared to other isoindoline-1,3-dione derivatives .
Properties
IUPAC Name |
4-amino-7-bromoisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAUVOSVRZPBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)NC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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